Phenethyl Ferulate Phenethyl Ferulate Phenylethyl 3-methylcaffeate is a natural product found in Hansenia forbesii, Hansenia weberbaueriana, and Propolis with data available.
Brand Name: Vulcanchem
CAS No.: 71835-85-3
VCID: VC20759225
InChI: InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

Phenethyl Ferulate

CAS No.: 71835-85-3

Cat. No.: VC20759225

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Phenethyl Ferulate - 71835-85-3

CAS No. 71835-85-3
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name 2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
Standard InChI Key CZQNYPBIOHVQQN-CSKARUKUSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O

Phenethyl ferulate is a bioactive phenolic ester derivative of ferulic acid, characterized by its anti-inflammatory and antioxidant properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Below is a detailed analysis of its chemical profile, biological activities, and research findings.

Structural Features

  • Core Structure: Combines a phenethyl group with ferulic acid (3-methoxy-4-hydroxycinnamic acid) via an ester bond.

  • Stereochemistry: Trans configuration (E-isomer) confirmed by NMR and LCMS analyses .

Physicochemical Properties

PropertyValueSource
Exact Mass298.121 Da
PSA (Polar Surface Area)55.76 Ų
LogP (Partition Coeff.)3.199
AppearanceWhite to off-white solid
Storage Conditions4°C, sealed, away from light/moisture

Pharmacological Activities

Anti-Inflammatory Mechanisms

Phenethyl ferulate inhibits inflammatory pathways in macrophages by:

  • Suppressing NF-κB Signaling: Reduces phosphorylation of IκBα and nuclear translocation of NF-κB p65, lowering TNF-α, IL-6, and IL-1β production .

  • Modulating MAPK/Akt Pathways: Attenuates phosphorylation of ERK, JNK, p38, and Akt, critical for cytokine synthesis .

  • Reducing Prostaglandin E2 (PGE2): Inhibits COX-2 and iNOS expression in LPS-stimulated RAW 264.7 cells .

Antioxidant Effects

  • Nrf2/HO-1 Activation: Enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, boosting heme oxygenase-1 (HO-1) expression to scavenge ROS .

  • ROS Scavenging: Decreases intracellular reactive oxygen species in oxidative stress models .

Synthesis and Natural Occurrence

  • Synthetic Route: Produced via Steglich esterification of ferulic acid with phenethyl alcohol .

  • Natural Sources: Identified in Hansenia species, propolis, and Notopterygii Rhizoma et Radix (traditional Chinese medicine) .

Research Applications

  • Acute Lung Injury (ALI) Mitigation: Reduces leukocyte infiltration and MPO activity in murine models .

  • Immune Disorder Therapy: Proposed as a candidate for inflammatory conditions like arthritis and sepsis .

Comparative Pharmacokinetics

ParameterPhenethyl FerulateEthyl Ferulate (Analog)
BioavailabilityModerate (LogP 3.2)Higher (LogP 2.8)
Blood-Brain BarrierPermeablePermeable
Anti-inflammatory PotencyStronger IC₅₀Moderate

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